o-Chloro-N-phenylbenzamidine
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Overview
Description
o-Chloro-N-phenylbenzamidine: is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzamidine, where the phenyl group is substituted with a chlorine atom at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aniline and Benzonitrile Method: One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride.
Alternative Methods: Other methods include heating aniline hydrochloride with benzonitrile or thiobenzamide, or treating phenylcyanamide with phenylmagnesium bromide.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: o-Chloro-N-phenylbenzamidine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metabisulphite is used as an oxidizing agent in some reactions.
Catalysts: Transition metal catalysts like palladium, ruthenium, and rhodium are often employed.
Major Products:
Benzimidazole Derivatives: These are significant products formed from the condensation reactions involving this compound.
Scientific Research Applications
Chemistry:
Synthesis of Benzimidazoles: o-Chloro-N-phenylbenzamidine is used as a precursor in the synthesis of benzimidazole derivatives, which have various applications in medicinal chemistry.
Biology and Medicine:
Anticancer Agents: Benzimidazole derivatives synthesized from this compound have shown potential as anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of o-Chloro-N-phenylbenzamidine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as trypsin and kallikrein, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
N-Phenylbenzamidine: Similar in structure but lacks the chlorine substitution.
Benzamidine: The parent compound without the phenyl group.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position enhances the compound’s reactivity and its ability to participate in specific chemical reactions.
Biological Activity: The chlorine substitution also contributes to the compound’s unique biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
23564-81-0 |
---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
InChI Key |
FMRPAAQOMPCOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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